(4-Cyclopropylpyrimidin-2-yl)methanol
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Overview
Description
(4-Cyclopropylpyrimidin-2-yl)methanol: is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropylpyrimidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-dicarbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.
Hydroxylation: The hydroxymethyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-Cyclopropylpyrimidin-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can reduce the pyrimidine ring or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the hydrogen atoms on the pyrimidine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Heterocyclic compounds and other substituted pyrimidines.
Scientific Research Applications
(4-Cyclopropylpyrimidin-2-yl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate the effects of pyrimidine derivatives on cellular processes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Cyclopropylpyrimidin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(4-Cyclopropylpyrimidin-2-yl)methanol: can be compared with other similar compounds, such as:
Cyclopropyl(pyrimidin-2-yl)methanol: Similar structure but without the hydroxymethyl group.
4-Cyclopropyl-2-methylpyrimidine: Similar pyrimidine ring but with a methyl group instead of a hydroxymethyl group.
2-Hydroxymethylpyrimidine: Pyrimidine ring with a hydroxymethyl group but without the cyclopropyl group.
Uniqueness: The presence of both the cyclopropyl group and the hydroxymethyl group in This compound makes it unique compared to other similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
(4-cyclopropylpyrimidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-8-9-4-3-7(10-8)6-1-2-6/h3-4,6,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBZLUMPPVSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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